molecular formula C26H30N6O4 B2763553 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 536719-23-0

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2763553
CAS No.: 536719-23-0
M. Wt: 490.564
InChI Key: PUNXNKSVRKIXJL-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex xanthine derivative of significant interest in pharmacological research, primarily for its potential as a phosphodiesterase (PDE) inhibitor. Its molecular architecture, featuring an 8-(4-phenylpiperazin-1-yl) substitution, is characteristic of a class of compounds known to exhibit potent and selective PDE inhibition, particularly against PDE4 and PDE5 isoenzymes [https://www.ncbi.nlm.nih.gov/books/NBK549912/]. Inhibition of these enzymes leads to elevated intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) levels, respectively, making this compound a valuable tool for investigating signal transduction pathways in cellular physiology. Researchers utilize this purine-2,6-dione core structure to study its effects in fields such as immunology, inflammation, and smooth muscle contractility, given the central role of PDEs in these processes [https://www.nature.com/articles/s41597-022-01478-0]. The specific structural modifications, including the o-tolyloxypropyl side chain, are designed to fine-tune receptor affinity, selectivity, and pharmacokinetic properties, enabling precise investigation into the structure-activity relationships (SAR) of PDE-targeting therapeutics. This reagent is intended for in vitro biochemical assays and cell-based studies to further elucidate the complex roles of cyclic nucleotide signaling in health and disease.

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-18-8-6-7-11-21(18)36-17-20(33)16-32-22-23(29(2)26(35)28-24(22)34)27-25(32)31-14-12-30(13-15-31)19-9-4-3-5-10-19/h3-11,20,33H,12-17H2,1-2H3,(H,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXNKSVRKIXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure that exhibits significant biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N7O5C_{18}H_{23}N_{7}O_{5}, with a molecular weight of 417.4 g/mol. Its IUPAC name is 2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetohydrazide. The structure features several functional groups that are critical for its biological activity, including hydroxy, tolyloxy, and piperazine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The purine structure allows it to mimic natural substrates, potentially inhibiting enzyme activity by binding to active sites. This interaction can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid metabolism or signal transduction pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors due to the presence of the piperazine group, influencing neurological functions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study focused on PLK4 inhibition demonstrated that purine derivatives can effectively block centriole duplication in cancer cells, leading to cell cycle arrest and apoptosis . The mechanism involves disrupting normal mitotic processes, which is particularly relevant in cancer therapy.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating psychiatric disorders or neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that related purine derivatives possess antimicrobial properties. The presence of hydroxyl groups enhances solubility and bioavailability, which may improve efficacy against various bacterial strains . Further research is needed to elucidate the specific mechanisms behind these effects.

Case Studies and Research Findings

StudyFocusKey Findings
Wong et al. (2020)PLK4 InhibitionDemonstrated that purine derivatives can inhibit PLK4 activity leading to reduced cancer cell proliferation .
Abidi et al. (2017)Antimicrobial ActivityFound that compounds with similar structures exhibited significant antibacterial effects against gram-positive bacteria .
Recent Pharmacological ReviewNeuropharmacologyDiscussed the potential of piperazine derivatives in treating mood disorders due to their serotonergic activity .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a subject of interest in pharmacological research:

Antitumor Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. Mechanistically, it activates caspases and modulates proteins from the Bcl-2 family, leading to programmed cell death.

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to reduce levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in managing inflammatory diseases such as arthritis or colitis.

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative disorders like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Antitumor Study

A study involving human breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as an anticancer agent.

Anti-inflammatory Study

In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6. These findings suggest its potential utility in inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to untreated controls. This suggests a protective role against neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with analogs sharing core structural motifs or substituents, based on evidence from pyrimidine-dione and spirodecane-dione derivatives.

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Pharmacological Notes Reference
Target Compound (Purine-2,6-dione) 3-methyl, 7-(2-hydroxy-3-(o-tolyloxy)propyl), 8-(4-phenylpiperazin-1-yl) Hypothesized CNS activity due to phenylpiperazine; solubility from hydroxypropyl chain N/A
6-[(3-Hydroxy-2-hydroxymethyl)propyl]pyrimidine-2,4-dione derivatives (7–9) 1-/3-methoxymethyl, 5-methyl, hydroxypropyl chain Studied for antioxidant properties; methoxymethyl groups enhance lipophilicity
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) 3-(3-(4-phenylpiperazin-1-yl)propyl), 8-phenyl Demonstrated serotonin 5-HT₁A/5-HT₂A receptor affinity; potential anxiolytic effects
Analog 14 (Spirodecane-2,4-dione) 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl), 8-phenyl Enhanced dopamine D₂/D₃ receptor selectivity compared to 13; improved metabolic half-life

Key Observations

Core Structure Influence: The purine-2,6-dione core in the target compound differs from pyrimidine-dione (e.g., compounds 7–9) and spirodecane-dione (e.g., 13–14) scaffolds. Spirodecane-dione derivatives (13–14) show higher receptor subtype selectivity (e.g., D₂ vs. 5-HT₁A) compared to linear piperazine-linked purines, likely due to conformational rigidity .

Substituent Effects: The 8-(4-phenylpiperazin-1-yl) group in the target compound is structurally analogous to the piperazinylpropyl chains in compounds 13–13. However, its positioning on a purine core may reduce dopamine receptor affinity compared to spirodecane derivatives, as seen in prior studies .

Pharmacological Gaps: Direct comparative data for the target compound are unavailable.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis involves multi-step pathways typical for purine derivatives. Core steps include:

  • Purine core formation : Cyclization of imidazole and pyrimidine precursors under reflux conditions (e.g., using acetic anhydride as a solvent) .
  • Functionalization : Sequential alkylation or aryloxypropyl group introduction via nucleophilic substitution. For example, coupling o-tolyloxypropyl groups to the purine scaffold using base-catalyzed reactions (e.g., K₂CO₃ in DMF) .
  • Piperazine substitution : Reaction of the purine intermediate with 4-phenylpiperazine under catalytic conditions (e.g., DCC/DMAP) to form the final structure .
    • Critical Considerations : Optimize reaction time and stoichiometry to avoid byproducts. Purification via column chromatography (silica gel, gradient elution) is essential for isolating high-purity product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for o-tolyloxypropyl proton shifts; ¹³C NMR for carbonyl and aromatic carbons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₆H₃₀N₆O₄) with <5 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the hydroxypropyl side chain .

Advanced Research Questions

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace o-tolyloxy with p-methoxyphenoxy or vary piperazine groups) to assess pharmacological impacts .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization or radioligand binding assays. Compare IC₅₀ values to identify critical functional groups .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with binding pockets, focusing on hydrogen bonding (hydroxypropyl group) and π-π stacking (phenylpiperazine) .
    • Data Interpretation : Correlate reduced activity in analogs lacking the hydroxypropyl group with loss of hydrogen bonding to targets .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer :

  • Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to identify concentration-dependent effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, test if antiviral activity depends on viral polymerase inhibition versus host factor modulation .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) and adjust for variations in assay conditions (e.g., cell type, incubation time) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility .
  • Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis). Introduce methyl groups or fluorine atoms to block metabolism .
  • Pharmacokinetic profiling : Administer via IV and oral routes in rodent models, then quantify plasma levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life to guide dosing regimens .

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